molecular formula C18H19N3O3 B248376 1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine

1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine

Cat. No. B248376
M. Wt: 325.4 g/mol
InChI Key: BVFRWIBOGJYLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine, commonly known as INMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. INMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of INMP is not fully understood, but it is believed to involve the modulation of various signaling pathways. INMP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a role in the development of neurodegenerative diseases. INMP has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects
INMP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. INMP has also been shown to exhibit anti-oxidant effects by scavenging free radicals and preventing oxidative damage. In addition, INMP has been shown to exhibit neuroprotective effects by protecting neurons from damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

INMP has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, INMP also has some limitations, including its low solubility in water and its high cost.

Future Directions

There are several future directions for research on INMP. One area of research is the development of new synthetic methods for INMP, which could improve its purity and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of INMP in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of INMP and its biochemical and physiological effects.

Synthesis Methods

The synthesis of INMP involves the reaction of isoniazid and 2-methoxybenzoyl chloride with piperazine in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product. The purity of the product can be improved through recrystallization and purification techniques.

Scientific Research Applications

INMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and anti-oxidant properties. INMP has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-Isonicotinoyl-4-(2-methoxybenzoyl)piperazine

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C18H19N3O3/c1-24-16-5-3-2-4-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-8-19-9-7-14/h2-9H,10-13H2,1H3

InChI Key

BVFRWIBOGJYLDT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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